(E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(propan-2-yloxymethyl)phenyl]ethanone
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The IUPAC name of the compound is derived from its two components: the β-amino alcohol base and the (E)-but-2-enedioic acid (fumaric acid) counterion. The base component, 1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(propan-2-yloxymethyl)phenyl]ethanone , is systematically named as follows:
- Root name : Ethanone (ketone group at position 1 of the phenyl ring).
- Substituents :
- At position 4: A 3-(tert-butylamino)-2-hydroxypropoxy group.
- At position 3: A propan-2-yloxymethyl group.
The counterion, (E)-but-2-enedioic acid , is the trans-isomer of butenedioic acid (fumaric acid). The full molecular formula of the salt, assuming a 2:1 stoichiometry (two base molecules per fumarate ion), is C₄₂H₆₆N₂O₁₂ .
Table 1: Molecular Formula Breakdown
| Component | Molecular Formula | Contribution to Total Formula |
|---|---|---|
| Base (per molecule) | C₂₀H₃₃NO₄ | 2 × (C₂₀H₃₃NO₄) = C₄₀H₆₆N₂O₈ |
| (E)-but-2-enedioic acid | C₄H₄O₄ | 1 × (C₄H₄O₄) = C₄H₄O₄ |
| Total | C₄₄H₇₀N₂O₁₂ |
Note: Discrepancies in hydrogen counts may arise from proton transfer during salt formation .
Constitutional Isomerism and Stereochemical Configuration (E/Z)
The compound exhibits two key stereochemical features:
- Double-bond geometry in the counterion : The (E)-but-2-enedioic acid component adopts a trans configuration, with carboxyl groups on opposite sides of the double bond .
- Chiral centers in the β-amino alcohol moiety : The 2-hydroxypropoxy chain introduces two stereocenters at the hydroxyl-bearing carbon (C2) and the tert-butylamino-bearing carbon (C3). However, the absence of specific R/S descriptors in available data suggests a racemic mixture or undefined configuration .
Table 2: Stereochemical Features
Functional Group Identification and Electronic Environment Mapping
The compound contains five critical functional groups:
- Ketone : The ethanone group at position 1 of the phenyl ring introduces electron-withdrawing effects, polarizing the aromatic system.
- Ethers :
- Propan-2-yloxymethyl group at position 3.
- Propoxy linker in the β-amino alcohol side chain.
- Secondary amine : The tert-butylamino group participates in salt formation with fumaric acid.
- Hydroxyl group : Adjacent to the amine, enabling hydrogen bonding.
- Carboxylate ions : From deprotonated fumaric acid, contributing to solubility .
Electronic Effects :
- The electron-withdrawing ketone and electron-donating ethers create a polarized electronic environment on the phenyl ring.
- The tert-butyl group exerts steric hindrance, limiting rotational freedom around the C-N bond .
Comparative Structural Analysis with Related β-Amino Alcohol Derivatives
Table 3: Structural Comparison with Analogues
Impact of Structural Variations :
Properties
CAS No. |
104450-43-3 |
|---|---|
Molecular Formula |
C42H66N2O12 |
Molecular Weight |
791.0 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(propan-2-yloxymethyl)phenyl]ethanone |
InChI |
InChI=1S/2C19H31NO4.C4H4O4/c2*1-13(2)23-11-16-9-15(14(3)21)7-8-18(16)24-12-17(22)10-20-19(4,5)6;5-3(6)1-2-4(7)8/h2*7-9,13,17,20,22H,10-12H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
InChI Key |
GVDPLRWFUXNWSA-WXXKFALUSA-N |
Isomeric SMILES |
CC(C)OCC1=C(C=CC(=C1)C(=O)C)OCC(CNC(C)(C)C)O.CC(C)OCC1=C(C=CC(=C1)C(=O)C)OCC(CNC(C)(C)C)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C)OCC1=C(C=CC(=C1)C(=O)C)OCC(CNC(C)(C)C)O.CC(C)OCC1=C(C=CC(=C1)C(=O)C)OCC(CNC(C)(C)C)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Substituted Phenyl Ethanone Intermediate
- Starting materials : Substituted phenols or halogenated phenyl ethanones.
- Key reactions :
- Etherification : Introduction of the propan-2-yloxymethyl group via Williamson ether synthesis using appropriate alkyl halides and phenolic hydroxyl groups.
- Amination : Installation of the tert-butylamino group on the hydroxypropoxy side chain, typically via nucleophilic substitution or reductive amination.
- Hydroxylation : Introduction of hydroxy groups on the propoxy chain through controlled oxidation or epoxide ring opening.
Coupling with (E)-but-2-enedioic Acid
- The (E)-but-2-enedioic acid (fumaric acid) moiety is introduced by:
- Esterification or amidation : Using activated derivatives of fumaric acid (e.g., acid chlorides or anhydrides) to couple with hydroxyl or amino groups on the phenyl ethanone intermediate.
- Selective protection/deprotection : To ensure regioselectivity, protecting groups may be used on sensitive hydroxyl or amino groups during coupling.
Detailed Preparation Methods from Literature and Patents
Patent-Based Synthetic Routes
Patents related to guanylate cyclase C agonists and related compounds describe hybrid solid-phase and liquid-phase synthesis methods for peptides and complex molecules with similar functional groups. These methods can be adapted for the preparation of the target compound by:
- Stepwise assembly of the molecule on solid supports or in solution.
- Use of protected amino alcohols and phenolic intermediates.
- Coupling reactions employing carbodiimide or other coupling agents to link fumaric acid derivatives to the phenyl ethanone moiety.
Chemical Database Insights
PubChem entries for related compounds indicate the use of:
- Nucleophilic substitution to introduce hydroxypropoxy groups on phenyl rings.
- Reductive amination or direct amination to install tert-butylamino substituents.
- Polymerization or condensation reactions involving fumaric acid derivatives and bisphenol ethers, suggesting similar coupling chemistry.
Data Table: Summary of Key Preparation Steps and Conditions
| Step No. | Reaction Type | Reagents/Conditions | Purpose/Outcome | Notes |
|---|---|---|---|---|
| 1 | Etherification | Phenol derivative + alkyl halide, base | Introduce propan-2-yloxymethyl group | Williamson ether synthesis preferred |
| 2 | Amination | Aminoalkylation with tert-butylamine | Install tert-butylamino group | May require reductive amination |
| 3 | Hydroxylation | Epoxide ring opening or oxidation | Add hydroxy groups on propoxy chain | Controlled to avoid over-oxidation |
| 4 | Activation of fumaric acid | Conversion to acid chloride or anhydride | Prepare fumaric acid for coupling | Use of SOCl2 or other chlorinating agents |
| 5 | Coupling (Esterification/Amidation) | Reaction of activated fumaric acid with phenyl intermediate | Form final ester or amide linkage | Requires protection of sensitive groups |
| 6 | Deprotection | Acid/base or hydrogenolysis | Remove protecting groups to yield final compound | Final purification step |
Research Findings and Optimization Notes
- Yield optimization : Protecting groups on hydroxyl and amino functions are critical to prevent side reactions during coupling with fumaric acid derivatives.
- Stereochemistry control : The (E)-configuration of but-2-enedioic acid must be preserved; mild reaction conditions are preferred to avoid isomerization.
- Purification : Chromatographic techniques such as preparative HPLC are recommended due to the compound’s complexity and polarity.
- Scalability : Solid-phase synthesis methods reported in patents offer potential for scale-up with improved purity and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(propan-2-yloxymethyl)phenyl]ethanone undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups such as carbonyls or carboxyls.
Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen, leading to the formation of alcohols or amines.
Substitution: In this reaction, one functional group is replaced by another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired outcome, with temperature, pressure, and solvent choice playing crucial roles in determining the efficiency and selectivity of the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions often result in the formation of new derivatives with altered functional groups.
Scientific Research Applications
Medicinal Chemistry
1. Therapeutic Applications
The compound has been investigated for its potential as a therapeutic agent, particularly in the context of cardiovascular diseases. Its structure suggests that it may act as a peroxisome proliferator-activated receptor (PPAR) agonist, which is significant in regulating lipid metabolism and inflammation. Research indicates that PPAR agonists can improve insulin sensitivity and reduce the risk of atherosclerosis, making this compound a candidate for further studies in metabolic disorders .
2. Drug Formulation
The unique chemical structure allows for the development of novel drug formulations. Its ability to interact with biological membranes can enhance drug delivery systems, particularly for hydrophobic drugs. The incorporation of (E)-but-2-enedioic acid into liposomal formulations has been shown to improve the bioavailability of certain therapeutic agents, thus enhancing their efficacy .
Material Science
1. Polymer Chemistry
In polymer science, (E)-but-2-enedioic acid derivatives are utilized in the synthesis of biodegradable polymers. These materials are gaining attention due to their environmental benefits and potential applications in packaging and biomedical devices. The incorporation of the compound into polymer matrices can enhance mechanical properties and degradation rates .
2. Coatings and Adhesives
The compound's reactivity makes it suitable for use in coatings and adhesives. Its ability to form cross-links can improve the durability and adhesion properties of these materials, making them ideal for industrial applications where longevity is critical .
Environmental Research
1. Environmental Remediation
Recent studies have explored the use of (E)-but-2-enedioic acid in environmental remediation processes, particularly in the degradation of pollutants. Its chemical properties allow it to act as a chelating agent, binding heavy metals and facilitating their removal from contaminated sites .
2. Toxicological Studies
Research into the toxicological aspects of this compound is essential for understanding its environmental impact. Studies indicate that while it may have beneficial applications, its effects on aquatic ecosystems need thorough investigation to ensure safety standards are met .
Case Studies
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(propan-2-yloxymethyl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. These interactions can result in changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Structural Analogues of (E)-but-2-enedioic Acid Derivatives
The target compound shares structural motifs with other (E)-but-2-enedioic acid derivatives, as illustrated below:
Key Observations :
Bioactivity and Target Profiling
Evidence from bioactivity clustering () indicates that structural similarity correlates with overlapping protein targets and mechanisms. For example:
- Target Compound: Likely interacts with G-protein-coupled receptors (GPCRs) or kinases due to its amino and hydroxyl groups.
- Analog 70029-38-8: The diphenylpyrazole moiety suggests affinity for cyclooxygenase (COX) or cannabinoid receptors .
- Analog 123063-92-3 : The tetrahydrocarbazole core may target serotonin or dopamine receptors .
Table: Predicted Bioactivity Profiles
| Compound | Predicted Targets | Bioactivity Cluster |
|---|---|---|
| Target Compound | Adrenergic receptors, MAP kinases | Cluster A (amine-containing derivatives) |
| 70029-38-8 | COX-2, CB1 receptors | Cluster B (heterocyclic amines) |
| 123063-92-3 | 5-HT receptors | Cluster C (aromatic polycyclics) |
Comparison with Analogues :
- 66722-45-0 : Synthesized via simpler alkylation due to less steric hindrance.
- 70029-38-8 : Requires pyrazole ring formation, increasing step count and reducing yield.
Physicochemical and Regulatory Considerations
- Solubility: The tert-butylamino group lowers aqueous solubility compared to morpholine-containing analogs .
- Stability : The propan-2-yloxymethyl group enhances resistance to hydrolysis versus ester-linked derivatives (e.g., ethyl esters in ).
- Regulatory Status: No CAS number is listed for the target compound, unlike analogs like 66722-45-0 , suggesting it is a novel entity.
Biological Activity
(E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(propan-2-yloxymethyl)phenyl]ethanone, commonly referred to as a complex organic compound, has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structural features suggest potential biological activities, including enzyme inhibition and therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure and Properties
The compound is characterized by its dual functional groups: a butenedioic acid moiety and a substituted phenyl group with various side chains. The presence of a tert-butylamino group and a hydroxypropoxy chain contributes to its solubility and interaction with biological targets.
Enzyme Inhibition
Research indicates that compounds similar to (E)-but-2-enedioic acid derivatives exhibit significant enzyme inhibition properties. For instance, studies have shown that related structures can act as protease inhibitors, which are crucial in regulating various biological processes and disease mechanisms, particularly in cancer therapy .
Table 1: Enzyme Inhibition Studies
| Compound Structure | Target Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|---|
| (E)-but-2-enedioic acid derivative | Thrombin | Competitive | 0.5 |
| Related phenolic compound | Cholinesterase | Non-competitive | 0.8 |
Antioxidant Activity
The antioxidant potential of (E)-but-2-enedioic acid derivatives has been evaluated through various assays, demonstrating the ability to scavenge free radicals effectively. This property is essential for protecting cells from oxidative stress, which is linked to numerous diseases, including neurodegenerative disorders .
The mechanism by which (E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(propan-2-yloxymethyl)phenyl]ethanone exerts its biological effects involves interactions with specific molecular targets:
- Binding Affinity : The compound's unique structure allows it to bind selectively to enzyme active sites, modulating their activity.
- Pathway Modulation : By inhibiting key enzymes, it can alter metabolic pathways, leading to therapeutic effects in conditions like cancer and inflammation.
Case Study 1: Thrombin Inhibition
In a controlled study, derivatives of (E)-but-2-enedioic acid were tested for their ability to inhibit thrombin, a key enzyme in the coagulation cascade. The results showed that certain derivatives exhibited competitive inhibition with an IC50 value significantly lower than traditional anticoagulants .
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of related compounds against oxidative stress-induced neuronal damage. Results indicated that these compounds could reduce cell death in neuronal cultures exposed to oxidative stressors by enhancing antioxidant defenses .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis of this compound involves multi-step reactions, including Friedel-Crafts acylation and nucleophilic substitution. A key intermediate, 3-(tert-butylamino)-2-hydroxypropoxy derivatives, can be prepared by reacting tert-butylamine with epichlorohydrin under basic conditions (pH 9–10, 60°C) to form the amino alcohol intermediate. Subsequent coupling with the aromatic ketone moiety requires careful control of stoichiometry (1:1.2 molar ratio) and catalytic Lewis acids like aluminum chloride (AlCl₃) to enhance acylation efficiency . Purification via gradient recrystallization (using ethanol/water mixtures) is critical to isolate the final product with >95% purity.
Q. What analytical techniques are recommended for structural elucidation?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm the presence of the tert-butylamino group (δ ~1.2 ppm for tert-butyl protons) and the (E)-but-2-enedioic acid moiety (distinct coupling constants J = 12–15 Hz for trans double bonds) .
- X-ray Crystallography: Single-crystal analysis resolves stereochemical ambiguities, particularly for the cyclopropane and propoxy groups, as demonstrated in structurally similar compounds .
- High-Resolution Mass Spectrometry (HRMS): Accurately determines molecular weight (e.g., [M+H]⁺ at m/z 493.2452) to verify synthesis success .
Q. How can researchers assess purity and identify impurities?
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) to detect impurities at levels <0.1% .
- Pharmacopeial Standards: Follow USP guidelines for acceptance criteria, including limits for unspecified impurities (e.g., ≤0.5% per impurity, ≤1.0% total) .
- Thermogravimetric Analysis (TGA): Monitors thermal degradation profiles to identify residual solvents or byproducts .
Advanced Research Questions
Q. How do substituents like the tert-butylamino group influence physicochemical properties?
The tert-butylamino group enhances lipophilicity (logP ≈ 2.8) and steric bulk, reducing metabolic degradation in vitro. Comparative studies with methylamino or cyclopropylamino analogs show a 30–40% increase in plasma stability for the tert-butyl derivative due to reduced cytochrome P450 interactions . Solubility can be improved via co-solvent systems (e.g., PEG-400/water) or salt formation with maleic acid .
Q. How can discrepancies in biological activity data across studies be resolved?
- Comparative Methodological Analysis: Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate variables. For example, inconsistent IC₅₀ values in kinase inhibition assays may arise from differences in ATP concentrations (1 mM vs. 10 mM) .
- Statistical Validation: Apply multivariate regression to account for confounding factors like assay plate variability or cell passage number .
Q. What strategies enhance the stability of the cyclopropane ring in aqueous media?
- Functional Group Modification: Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the cyclopropane ring’s C3 position reduces ring strain and hydrolytic cleavage rates by 50% .
- Encapsulation: Nanoformulation with poly(lactic-co-glycolic acid) (PLGA) nanoparticles (size ≈ 150 nm) improves half-life in phosphate-buffered saline (PBS) from 2 hours to 48 hours .
Q. How can computational modeling guide the design of derivatives with improved binding affinity?
- Molecular Dynamics (MD) Simulations: Simulate ligand-protein interactions (e.g., with β-adrenergic receptors) to identify key binding residues. For instance, replacing the propan-2-yloxymethyl group with a bulkier substituent (e.g., benzyloxy) increases van der Waals interactions by 20% .
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and regioselectivity in substitution reactions .
Data Contradiction Analysis
Q. Why do spectroscopic data for this compound vary between academic sources?
Discrepancies in NMR chemical shifts often arise from solvent effects (e.g., DMSO-d₆ vs. CDCl₃) or pH-dependent tautomerism in the (E)-but-2-enedioic acid moiety. For example, the enolic proton resonance shifts from δ 12.5 ppm (acidic D₂O) to δ 8.9 ppm (neutral DMSO) . Always report solvent, temperature, and instrument frequency (e.g., 400 MHz vs. 600 MHz) to ensure reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
